cis-Di(benzonitrile)dichloroplatinum (II)

Descripción general

Descripción

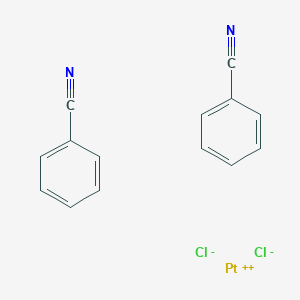

cis-Di(benzonitrile)dichloroplatinum (II) is a platinum-based coordination compound with the chemical formula (C6H5CN)2PtCl2. It is known for its catalytic properties and is used in various chemical reactions. The compound is characterized by its two benzonitrile ligands and two chloride ligands arranged in a cis configuration around the platinum center.

Mecanismo De Acción

Target of Action

It’s known that platinum compounds often target dna in cells, causing cross-linking and subsequent disruption of dna replication and transcription .

Mode of Action

It’s known that platinum compounds generally interact with their targets by forming covalent bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

cis-Di(benzonitrile)dichloroplatinum (II) is known to act as a catalyst in several reactions, including asymmetric hydroformylation reactions, allylation reactions, carbene insertion into O-H bonds of alcohols, cyclopropanation reactions, and hydrosilylation reactions . These reactions are part of various biochemical pathways, and their downstream effects can include the synthesis of new compounds and the alteration of existing ones.

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of transport proteins .

Result of Action

Given its role as a catalyst in various reactions, it can be inferred that this compound may facilitate the formation of new compounds and alter the structure of existing ones .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of this compound .

Análisis Bioquímico

Biochemical Properties

The reaction of platinum(II) chloride with neat benzonitrile results in the formation of cis-Di(benzonitrile)dichloroplatinum (II) as a mixture of cis and trans isomers . The geometry of these isomers can be identified based on dipole-moment and IR data .

Cellular Effects

cis-Di(benzonitrile)dichloroplatinum (II) has been found to interrupt the PD-1/PD-L1 interaction, a key pathway in immune tolerance and exhaustion . This interaction plays a significant role in the function of various cells and cellular processes .

Molecular Mechanism

The molecular mechanism of cis-Di(benzonitrile)dichloroplatinum (II) involves binding to PD-1, thereby disturbing the PD-1/PD-L1 interaction . This interaction is crucial in immune checkpoint signaling, and its disruption can lead to changes in gene expression and cellular function .

Dosage Effects in Animal Models

Preliminary studies suggest that it may have a significant impact on the growth of colorectal cancer xenografts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum(II) chloride with benzonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The mixture is stirred at room temperature, and the product is precipitated out by the addition of a non-solvent like hexane. The reaction can be represented as follows:

PtCl2+2C6H5CN→cis-[(C6H5CN)2PtCl2

Actividad Biológica

cis-Di(benzonitrile)dichloroplatinum(II) , also known as bis(benzonitrile)dichloroplatinum(II), is a platinum-based compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of cis-Di(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride with benzonitrile. The product is typically obtained as a yellow crystalline powder with a molecular formula of and a molecular weight of 472.23 g/mol . The compound exists in both cis and trans isomeric forms, with the cis form being more biologically active .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 472.23 g/mol |

| Appearance | Yellow crystalline powder |

| Purity | 99% |

Research indicates that cis-Di(benzonitrile)dichloroplatinum(II) exhibits its biological activity primarily through the inhibition of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in regulating immune responses against tumors. This compound has been shown to disrupt the interaction between PD-1 and PD-L1, leading to enhanced T-cell activity against cancer cells .

Key Findings:

- Inhibition of PD-1/PD-L1 Interaction : The compound has an effective concentration (EC50) of approximately 13.2 μM for inhibiting PD-1/PD-L1 interaction, which was confirmed through various assays including AlphaLISA and co-immunoprecipitation .

- Tumor Growth Suppression : In vivo studies demonstrated that administration of bis(benzonitrile)dichloroplatinum(II) significantly suppressed the growth of MC38 colorectal cancer xenografts in immune-competent mice, highlighting its potential as an immune checkpoint inhibitor .

Table 2: Summary of Biological Activity Studies

| Study Type | Findings |

|---|---|

| AlphaLISA Assay | EC50 = 13.2 μM for PD-1/PD-L1 inhibition |

| Co-immunoprecipitation | Confirmed binding to PD-1 but not PD-L1 |

| In Vivo Efficacy | Significant tumor growth suppression in MC38 xenografts |

| Surface Plasmon Resonance | Binding affinity (K_D) = 2.08 μM for PD-1 |

Case Study 1: Colorectal Cancer Treatment

In a study involving MC38 colorectal cancer xenografts, bis(benzonitrile)dichloroplatinum(II) was administered at a dosage of 7.5 mg/kg every three days. The results showed a marked increase in tumor-infiltrating T cells and a significant reduction in tumor size compared to control groups . This suggests that the compound not only inhibits tumor growth but also enhances anti-tumor immunity.

Case Study 2: Comparison with Other Platinum Compounds

When compared to traditional platinum-based chemotherapeutics like cisplatin, bis(benzonitrile)dichloroplatinum(II) exhibited lower cytotoxicity while maintaining effective anti-tumor activity. This characteristic makes it a promising candidate for further development as a safer alternative to existing treatments .

Propiedades

IUPAC Name |

benzonitrile;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRCRIROYMRKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164090 | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15617-19-3, 14873-63-3 | |

| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.